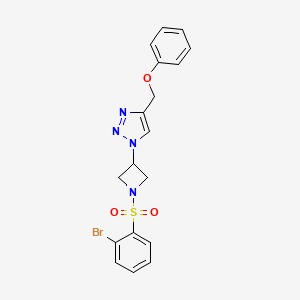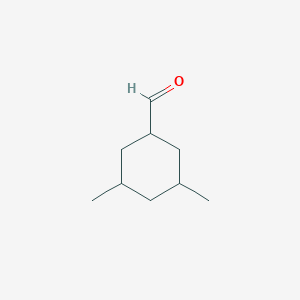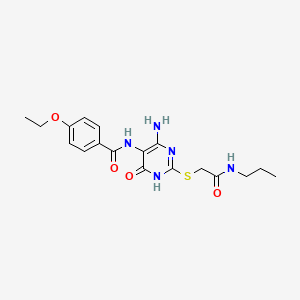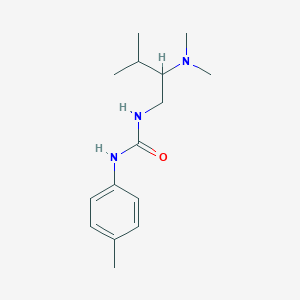
1-(2-(ジメチルアミノ)-3-メチルブチル)-3-(p-トリル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethylamino group, a methylbutyl chain, and a p-tolyl group attached to a urea backbone
科学的研究の応用
1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
準備方法
The synthesis of 1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea typically involves the reaction of p-tolyl isocyanate with 2-(dimethylamino)-3-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the p-tolyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.
作用機序
The mechanism of action of 1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the p-tolyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.
類似化合物との比較
1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea can be compared with other urea derivatives, such as:
1-(2-(Dimethylamino)ethyl)-3-(p-tolyl)urea: This compound has a shorter ethyl chain instead of the methylbutyl chain, which may affect its reactivity and biological activity.
1-(2-(Dimethylamino)-3-methylbutyl)-3-phenylurea: In this compound, the p-tolyl group is replaced by a phenyl group, which can influence its chemical properties and interactions with molecular targets.
1-(2-(Dimethylamino)-3-methylbutyl)-3-(m-tolyl)urea: The position of the methyl group on the tolyl ring is different, which may lead to variations in its chemical behavior and biological effects.
Each of these similar compounds has unique features that distinguish them from 1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea, highlighting the importance of structural variations in determining their properties and applications.
特性
IUPAC Name |
1-[2-(dimethylamino)-3-methylbutyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11(2)14(18(4)5)10-16-15(19)17-13-8-6-12(3)7-9-13/h6-9,11,14H,10H2,1-5H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOOTUTXXSKTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC(C(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
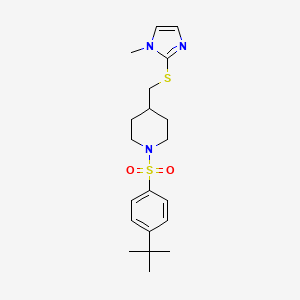
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2460274.png)
![6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene](/img/structure/B2460275.png)
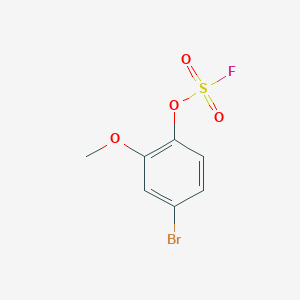
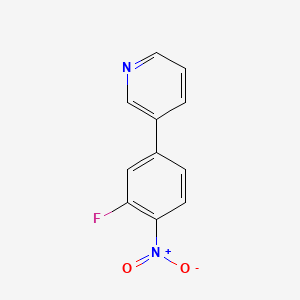
![1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2460281.png)
![N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2460283.png)
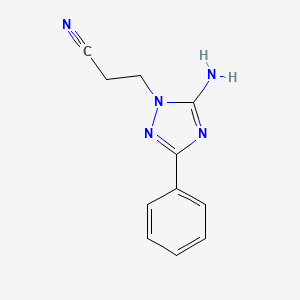
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2460287.png)
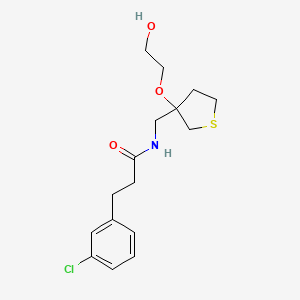
![N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2460289.png)
